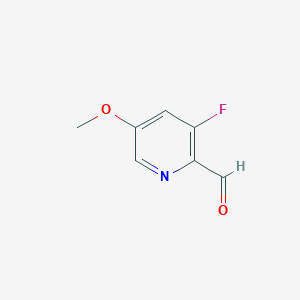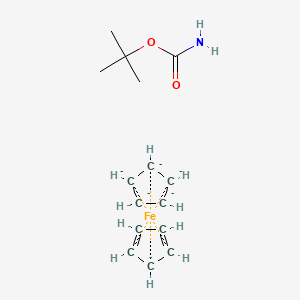
3-Fluoro-5-methoxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6FNO2 It is a derivative of picolinaldehyde, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxypicolinaldehyde typically involves the introduction of the fluorine and methoxy groups onto the picolinaldehyde framework. One common method includes the use of fluorinated reagents and methoxylation reactions. For instance, the compound can be synthesized through a multi-step process involving the fluorination of a suitable precursor followed by methoxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated reactors. The process generally requires stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-5-methoxypicolinic acid.
Reduction: 3-Fluoro-5-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-methoxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-methoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Similar Compounds:
- 3-Fluoro-5-methoxypyridine
- 3-Fluoro-5-methoxyaniline
- 3-Fluoro-5-methoxybenzaldehyde
Comparison: Compared to these similar compounds, this compound is unique due to the presence of both the fluorine and methoxy groups on the picolinaldehyde framework. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
| 1211590-28-1 | |
Fórmula molecular |
C7H6FNO2 |
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
3-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 |
Clave InChI |
YVTMNPMNJVLTBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)

![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
